molecular formula C16H12F3N3O B8794247 2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B8794247
M. Wt: 319.28 g/mol
InChI Key: SSKLTRLYHBPTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H12F3N3O and its molecular weight is 319.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12F3N3O

Molecular Weight

319.28 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)11-4-3-5-12(8-11)21-15(23)9-22-10-20-13-6-1-2-7-14(13)22/h1-8,10H,9H2,(H,21,23)

InChI Key

SSKLTRLYHBPTFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of potassium tert-butoxide (1.7 mL of 1 M solution in THF, 1.7 mmol,) was added to a solution of 1H-benzoimidazole (165 mg, 1.4 mmol) in anhydrous TBF (3 mL). The reaction mixture was stirred for 20 min at ambient temperature. 2-Bromo-N-(3-trifluoromethyl-phenyl)-acetamide (Example 92 part A) was added (261 mg, 0.93 mmol) and the mixture was stirred at 55° C. for subsequent 24 h. The crude product was purified on a preparative HPLC (XTerra C8 column 19×300 mm, 0.1 M aqueous NH4Ac/CH3CN). The pooled fractions were lyophilized to afford 81 mg (27%) of the title compound. Calculated for C16H12F3N3O m/z: 319.29, found 320.0 [M+H]+. 1H NMR (400 MeOH) δ ppm 5.2 (s, 2H), 7.3 (m, 2H), 7.4 (d, J=7.6 Hz, 1H), 7.5 (m, 2H), 7.7 (d,J=7.1 Hz, 1H), 7.8 (d, J=8.6 Hz, 1H), 8.0 (s, 1H), 8.2 (s, 1H).
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1.7 mL
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Yield
27%

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